molecular formula C20H22N6O5 B2933614 ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251686-41-5

ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Cat. No. B2933614
CAS RN: 1251686-41-5
M. Wt: 426.433
InChI Key: WDSDEHUOUGTMPL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (benzoate), an amide group (acetamido), a morpholine ring, and a [1,2,4]triazolo[4,3-a]pyrazine ring. These groups could potentially give the compound a variety of chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The specific synthesis route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The morpholino group suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The [1,2,4]triazolo[4,3-a]pyrazine ring is a fused ring system containing three nitrogen atoms .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the various functional groups present in its structure. For example, the ester and amide groups could undergo hydrolysis, while the nitrogen-containing rings could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and amide could make the compound soluble in polar solvents .

Scientific Research Applications

Molecular Structure Analysis

El-Azab et al. (2016) conducted a study involving FT-IR, FT-Raman spectra, and molecular docking of a similar compound, highlighting its stability due to hyperconjugative interactions and charge delocalization. The study also revealed the molecule's electrostatic potential and its nonlinear optical properties, suggesting potential applications in fields requiring specific electronic or optical properties El-Azab et al., 2016.

Antimicrobial Applications

Research by Hassan (2013) on derivatives of the compound has shown antimicrobial activity against a range of bacteria and fungi, indicating its potential use in developing new antibacterial and antifungal agents Hassan, 2013.

Insecticidal Properties

A study by Fadda et al. (2017) involved synthesizing new heterocycles incorporating a thiadiazole moiety derived from a precursor similar to the compound . These compounds showed insecticidal properties against the cotton leafworm, suggesting applications in agricultural pest control Fadda et al., 2017.

Catalytic Applications

Zhou et al. (2016) discussed a one-pot, four-component reaction using a Lewis acid catalyst related to the compound, demonstrating its potential use in facilitating complex chemical reactions in both academic and industrial settings Zhou et al., 2016.

Anticancer Research

Kamal et al. (2011) synthesized derivatives of a compound structurally similar to ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate. These derivatives were evaluated as antimicrobial agents, highlighting the potential application of such compounds in developing new treatments or drugs in cancer research Kamal et al., 2011.

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, compounds containing nitrogen-rich ring systems can sometimes be explosive. Therefore, appropriate safety precautions should be taken when handling such compounds .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its properties in more detail .

properties

IUPAC Name

ethyl 4-[[2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5/c1-2-31-19(28)14-3-5-15(6-4-14)22-16(27)13-26-20(29)25-8-7-21-17(18(25)23-26)24-9-11-30-12-10-24/h3-8H,2,9-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSDEHUOUGTMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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